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cat. No.: B1315710

An In-Depth Technical Guide to 2-(Methoxycarbonyl)thiophene-3-carboxylic Acid:
Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

2-(Methoxycarbonyl)thiophene-3-carboxylic acid is a highly functionalized heterocyclic
compound that serves as a pivotal building block in medicinal chemistry and materials science.
Its rigid thiophene core, decorated with orthogonal carboxylic acid and methyl ester
functionalities, offers a versatile platform for the synthesis of complex molecular architectures.
The thiophene ring is a well-established scaffold in a multitude of therapeutics, valued for its
unique electronic properties and ability to act as a bioisostere for other aromatic systems.[1]
This guide provides a comprehensive overview of the compound's physicochemical properties,
a detailed, field-proven synthetic protocol, and an exploration of its applications, particularly in
the context of targeted drug development for researchers, scientists, and professionals in the
pharmaceutical industry.

Introduction: The Thiophene Scaffold in Modern
Drug Design

The thiophene nucleus is a privileged scaffold in medicinal chemistry, integral to a wide array of
approved drugs and clinical candidates.[1] Its prevalence stems from its ability to mimic a
phenyl ring in terms of size and electronics while offering distinct properties, including a more
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polarizable sulfur atom that can engage in unique non-covalent interactions with biological
targets. Thiophene derivatives are found in drugs targeting a spectrum of diseases, including
antibacterial, anti-inflammatory, antiviral, and antitumor agents.[1] The strategic
functionalization of the thiophene ring, particularly at the 3- and 4-positions, can be challenging
but opens avenues to novel chemical space and intellectual property.[1] 2-
(Methoxycarbonyl)thiophene-3-carboxylic acid exemplifies such a scaffold, providing
chemists with two distinct handles for selective chemical modification, making it a high-value
intermediate in drug discovery pipelines.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to
its application in synthesis and analysis. The data presented below provides the core
characteristics of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid.

Core Molecular Data

The fundamental identifiers and properties of the title compound are summarized in the table

below.
Property Value Source(s)
Molecular Formula C7He04S [2][3]1[4]
Molecular Weight 186.19 g/mol [2][4]
Monoisotopic Mass 185.99867 Da [3]
CAS Number 115777-72-5 [21[5]

2-(methoxycarbonyl)thiophene-

UPAC Name 3-f:arboxyl)i/c acid e
SMILES COC(=0)C1=C(C=CS1)C(=0) -

O

XLKOQFSMGITOGW-
InChlKey [3]
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Predicted Physicochemical Properties

The following table outlines key computed physicochemical properties that are critical for
experimental design, such as selecting appropriate solvent systems and predicting compound
behavior in biological assays.

Property Predicted Value Source(s)

XlogP 1.3 [3]

) ) Not available; (related isomer
Melting Point [6]
melts at 129-130 °C)

N ) Not available; (related isomer
Boiling Point ] [6]
boils at 260-261 °C)

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 4

Spectroscopic Characterization: An Expert's View

Validation of the molecular structure is paramount. Based on established principles of
spectroscopy and data from related thiophene structures, the following spectral characteristics
are expected for 2-(Methoxycarbonyl)thiophene-3-carboxylic acid.

e 1H NMR Spectroscopy: The spectrum should feature two doublets in the aromatic region
(typically & 7.0-8.5 ppm) corresponding to the two coupled protons on the thiophene ring. A
sharp singlet around & 3.9 ppm would represent the three protons of the methoxy group. A
broad singlet, often far downfield (& > 10 ppm), is characteristic of the carboxylic acid proton.

e 13C NMR Spectroscopy: The spectrum will show seven distinct carbon signals. Two signals in
the carbonyl region (& 160-180 ppm) are expected for the ester and carboxylic acid carbons.
[7] Four signals will correspond to the thiophene ring carbons, and one signal around & 52
ppm will represent the methoxy carbon.

« Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the key
functional groups. A very broad absorption band from approximately 2500 to 3300 cm~1is
the hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid.[8] Two distinct and
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strong C=0 stretching absorptions are anticipated: one around 1720-1740 cm~1 for the ester
and another around 1680-1710 cm~1 for the carboxylic acid.[7][8] Characteristic C-S and
C=C stretching vibrations from the thiophene ring will also be present.[9]

e Mass Spectrometry (MS): In high-resolution mass spectrometry, the molecular ion peak
[M+H]* would be observed at an m/z corresponding to its exact mass (187.00595).[3]
Common fragmentation patterns would likely include the loss of a methoxy group (-OCHs) or
a carboxyl group (-COOH).

Synthetic Strategy and Methodologies

The synthesis of polysubstituted thiophenes requires a robust and well-considered strategy.
The presented methodology is based on established literature procedures, offering a reliable
pathway to the target molecule.

Rationale for Synthetic Approach

Synthesizing 2-(Methoxycarbonyl)thiophene-3-carboxylic acid often begins with a pre-
existing thiophene ring that is subsequently functionalized. A powerful and versatile method
involves the use of diazonium salt chemistry.[1] Starting from an amino-substituted thiophene
allows for the conversion of the amine into a diazonium group, which is an excellent leaving
group and can be displaced by a variety of nucleophiles. This approach provides a high degree
of regiocontrol, which is essential when constructing complex substitution patterns on the
thiophene ring.

Detailed Experimental Protocol: Synthesis from Methyl
3-Aminothiophene-2-carboxylate

This protocol describes a key transformation step that can lead to precursors for the title
compound, adapted from methodologies used for synthesizing related structures.[1] The
conversion of an amino group to a carboxylic acid often involves multiple steps, including
diazotization followed by cyanation and subsequent hydrolysis, or through a Sandmeyer-type
reaction.

Step 1: Diazonium Salt Formation
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o Suspend methyl 3-aminothiophene-2-carboxylate (1.0 equiv.) in a solution of aqueous
hydrochloric acid (2.1 equiv.).

e Cool the suspension to between -5 °C and 0 °C in an ice-salt bath. The low temperature is
critical to prevent the premature decomposition of the unstable diazonium salt.

e Add a solution of sodium nitrite (1.1 equiv.) in water dropwise to the cooled suspension while
maintaining vigorous stirring. The addition must be slow to control the exothermic reaction
and maintain the low temperature.

o Stir the resulting mixture for 30-60 minutes at 0 °C to ensure complete formation of the 2-
(methoxycarbonyl)thiophen-3-yl-diazonium salt intermediate. This solution should be used
immediately in the next step.

Step 2: Nucleophilic Substitution (e.g., Cyanation)

 In a separate flask, prepare a solution of copper(l) cyanide (1.5 equiv.) and sodium cyanide
(1.5 equiv.) in water and cool it to 0 °C.

o Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution.
Effervescence (release of N2 gas) should be observed.

» Allow the reaction to warm to room temperature and stir for several hours until the reaction is
complete, as monitored by TLC.

e The product, methyl 3-cyanothiophene-2-carboxylate, can be isolated by extraction with an
organic solvent (e.qg., ethyl acetate), followed by washing, drying, and solvent evaporation.

Step 3: Hydrolysis to Carboxylic Acid

» Reflux the methyl 3-cyanothiophene-2-carboxylate from Step 2 in a mixture of concentrated
hydrochloric acid and acetic acid.

e The reaction proceeds via hydrolysis of the nitrile group to a carboxylic acid.

o After completion, cool the reaction mixture and isolate the crude product by filtration or
extraction.
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 Purify the final product, 2-(Methoxycarbonyl)thiophene-3-carboxylic acid, by
recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the synthetic process.

liate _ (Step 3: Nitrile Hydrolysis) _Crude Produ
(Acid, Reflux)

Click to download full resolution via product page

Caption: A workflow diagram illustrating the multi-step synthesis.

Applications in Drug Discovery and Development

The structural features of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid make it an
attractive starting point for the development of novel therapeutic agents.

Case Study: Scaffolds for Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase
inhibitors are designed to bind within the ATP-binding site of the enzyme. The development of
2-acylaminothiophene-3-carboxamides as potent inhibitors of FMS-like tyrosine kinase 3
(FLT3) highlights the utility of this core structure.[10] FLT3 is a receptor tyrosine kinase that,
when mutated, becomes constitutively active and drives the proliferation of cancer cells,
particularly in acute myeloid leukemia (AML).

Derivatives of the thiophene-3-carboxylic acid scaffold can be elaborated to present key
hydrogen bond donors and acceptors that interact with the hinge region of the kinase domain.
The carboxylic acid or ester at the 2-position can be used as an anchor point to explore
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different substituents that occupy other pockets within the ATP-binding site, thereby modulating
potency and selectivity.

FLT3 Signaling Pathway and Point of Inhibition

The diagram below shows a simplified representation of the FLT3 signaling pathway and
illustrates how an inhibitor derived from the thiophene scaffold can block its downstream
effects.

Thiophene-based
FLT3 Inhibitor

Cell Mdmbrane

FLT3 Receptor
Tyrosine Kinase

Gene Transcription
(Cell Proliferation, Survival)

Click to download full resolution via product page
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Caption: Simplified FLT3 signaling pathway and the action of an inhibitor.

Conclusion

2-(Methoxycarbonyl)thiophene-3-carboxylic acid is more than a simple chemical reagent; it
is a sophisticated building block that provides access to novel and patentable chemical entities.
Its well-defined structure, coupled with the differential reactivity of its ester and carboxylic acid
groups, allows for precise and strategic molecular elaboration. For researchers in drug
discovery, this compound represents a valuable starting point for fragment-based design and
lead optimization campaigns, particularly in areas like kinase inhibition. A firm grasp of its
properties and synthesis is essential for unlocking its full potential in the development of next-
generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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